molecular formula C19H19N3O B6109553 1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B6109553
M. Wt: 305.4 g/mol
InChI Key: ARWYDVKULLBWHZ-UHFFFAOYSA-N
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Description

“1-benzyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves several steps. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .


Molecular Structure Analysis

The structure of synthesized benzimidazole derivatives can be established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For instance, some benzimidazole derivatives have been found to inhibit the binding of certain proteins, acting as anti-cancer agents .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzimidazole derivatives. They should be avoided from contact with skin and eyes, and formation of dust and aerosols should be prevented . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

1-benzyl-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21-17-10-6-5-9-16(17)20-19(21)15-11-18(23)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYDVKULLBWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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